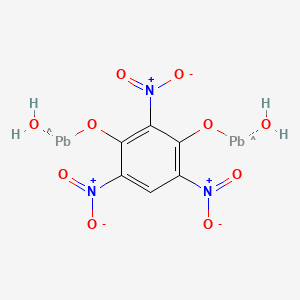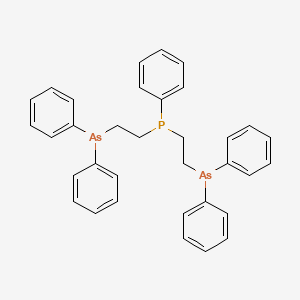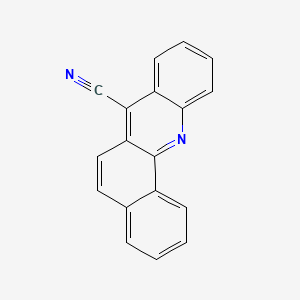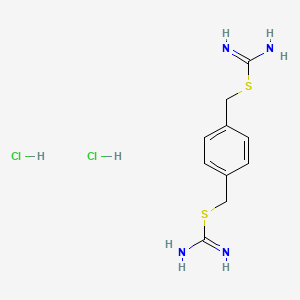
5-Pentyl-2-(4-pentyloxy-phenyl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentyl-2-(4-pentyloxyphenyl)pyridine: is an organic compound with the molecular formula C21H29NO . It is characterized by a pyridine ring substituted with a pentyl group at the 5-position and a 4-pentyloxyphenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 4-pentyloxyphenyl bromide, is synthesized by reacting 4-hydroxybromobenzene with pentyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenyl ring, potentially converting them to piperidine or cyclohexane derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of pentyl ketones or carboxylic acids.
Reduction: Formation of piperidine or cyclohexane derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of liquid crystals and other advanced materials.
Biology and Medicine:
Drug Discovery: The compound’s structural features may be explored for potential biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers with tailored properties.
Wirkmechanismus
The mechanism of action of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine depends on its specific application. In the context of organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In potential biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-(4-Pentyloxyphenyl)pyridine: Lacks the pentyl group at the 5-position of the pyridine ring.
5-Pentyl-2-phenylpyridine: Lacks the pentyloxy group on the phenyl ring.
2-(4-Methoxyphenyl)-5-pentylpyridine: Contains a methoxy group instead of a pentyloxy group on the phenyl ring.
Uniqueness: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine is unique due to the presence of both a pentyl group at the 5-position of the pyridine ring and a pentyloxy group on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H29NO |
|---|---|
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
2-(4-pentoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C21H29NO/c1-3-5-7-9-18-10-15-21(22-17-18)19-11-13-20(14-12-19)23-16-8-6-4-2/h10-15,17H,3-9,16H2,1-2H3 |
InChI-Schlüssel |
SUFGHKDXFPUICR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)










